- Double N,B-Type Bidentate Boryl Ligands Enabling a Highly Active Iridium Catalyst for C-H Borylation, Journal of the American Chemical Society, 2015, 137(25), 8058-8061
Cas no 929626-16-4 (3-Chloro-5-methoxyphenylboronic acid, pinacol ester)
929626-16-4 structure
Product Name:3-Chloro-5-methoxyphenylboronic acid, pinacol ester
Número CAS:929626-16-4
MF:C13H18BClO3
Megavatios:268.544223308563
MDL:MFCD12405332
CID:839826
PubChem ID:46739618
Update Time:2024-10-26
3-Chloro-5-methoxyphenylboronic acid, pinacol ester Propiedades químicas y físicas
Nombre e identificación
-
- 2-(3-Chloro-5-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- (3-chloro-5-methoxyphenyl)boronic acid pinacol ester
- 1,3,2-Dioxaborolane, 2-(3-chloro-5-methoxyphenyl)-4,4,5,5-tetramethyl-
- 2-(3-Chloro-5-methoxy-phenyl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane
- 3-Chloro-5-methoxyphenylboronic acid, pinacol ester
- MeOC6H3ClB(pinacolato)
- MeOClC6H3B(pin)
- 2-(3-Chloro-5-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (ACI)
- AKOS015999643
- MFCD12405332
- DB-357003
- Z2044767079
- 929626-16-4
- 3-Chloro-5-methoxyphenylboronic acid,pinacol ester
- 3-Chloro-5-methoxyphenylboronic acid pinacol ester
- DTXSID60675213
- F19655
- EN300-1425729
- GEONBEFVLDNCSM-UHFFFAOYSA-N
- SCHEMBL4242311
- CS-0174431
- AS-48180
-
- MDL: MFCD12405332
- Renchi: 1S/C13H18BClO3/c1-12(2)13(3,4)18-14(17-12)9-6-10(15)8-11(7-9)16-5/h6-8H,1-5H3
- Clave inchi: GEONBEFVLDNCSM-UHFFFAOYSA-N
- Sonrisas: ClC1C=C(B2OC(C)(C)C(C)(C)O2)C=C(OC)C=1
Atributos calculados
- Calidad precisa: 268.10400
- Masa isotópica única: 268.1037523g/mol
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 0
- Recuento de receptores de enlace de hidrógeno: 3
- Recuento de átomos pesados: 18
- Cuenta de enlace giratorio: 2
- Complejidad: 293
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 0
- Recuento de centros estereoscópicos atómicos indefinidos: 0
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Superficie del Polo topológico: 27.7Ų
Propiedades experimentales
- PSA: 27.69000
- Logp: 2.64780
3-Chloro-5-methoxyphenylboronic acid, pinacol ester Datos Aduaneros
- Código HS:2934999090
- Datos Aduaneros:
中国海关编码:
2934999090概述:
2934999090. 其他杂环化合物. 增值税率:17.0%. 退税率:13.0%. 监管条件:无. 最惠国关税:6.5%. 普通关税:20.0%
申报要素:
品名, 成分含量, 用途
Summary:
2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
3-Chloro-5-methoxyphenylboronic acid, pinacol ester PrecioMás >>
| Clasificación relacionada | No. | Product Name | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
|---|---|---|---|---|---|---|---|---|
| Alichem | A019112233-5g |
2-(3-Chloro-5-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
929626-16-4 | 95% | 5g |
$465.12 | 2023-08-31 | |
| Fluorochem | 216079-1g |
2-(3-Chloro-5-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
929626-16-4 | 95% | 1g |
£150.00 | 2022-03-01 | |
| Fluorochem | 216079-5g |
2-(3-Chloro-5-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
929626-16-4 | 95% | 5g |
£600.00 | 2022-03-01 | |
| TRC | C427910-100mg |
3-Chloro-5-methoxyphenylboronic acid, pinacol ester |
929626-16-4 | 100mg |
$81.00 | 2023-05-18 | ||
| TRC | C427910-250mg |
3-Chloro-5-methoxyphenylboronic acid, pinacol ester |
929626-16-4 | 250mg |
$155.00 | 2023-05-18 | ||
| TRC | C427910-500mg |
3-Chloro-5-methoxyphenylboronic acid, pinacol ester |
929626-16-4 | 500mg |
$236.00 | 2023-05-18 | ||
| TRC | C427910-1g |
3-Chloro-5-methoxyphenylboronic acid, pinacol ester |
929626-16-4 | 1g |
$333.00 | 2023-05-18 | ||
| Ambeed | A418262-250mg |
2-(3-Chloro-5-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
929626-16-4 | 98% | 250mg |
$37.0 | 2025-04-15 | |
| Ambeed | A418262-1g |
2-(3-Chloro-5-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
929626-16-4 | 98% | 1g |
$45.0 | 2025-04-15 | |
| Ambeed | A418262-5g |
2-(3-Chloro-5-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
929626-16-4 | 98% | 5g |
$214.0 | 2025-04-15 |
3-Chloro-5-methoxyphenylboronic acid, pinacol ester Métodos de producción
Métodos de producción 1
Condiciones de reacción
1.1 Catalysts: Bis[(1,2,5,6-η)-1,5-cyclooctadiene]di-μ-methoxydiiridium , 1,1′,3,3′-Tetrahydro-1,1′-di-2-pyridinyl-2,2′-bi-2H-1,3,2-benzodiazaborole Solvents: Cyclopentyl methyl ether ; 16 h, 100 °C; 100 °C → rt
Referencia
Métodos de producción 2
Condiciones de reacción
1.1 Catalysts: Di-μ-chlorobis[(1,2,5,6-η)-1,5-cyclooctadiene]diiridium , N1-[4,4′-Bis(1,1-dimethylethyl)[2,2′-bipyridin]-6-yl]-1,2-benzenediamine Solvents: Cyclopentyl methyl ether ; 12 h, 140 °C
Referencia
- NNB-type tridentate boryl ligands enabling a highly active iridium catalyst for C-H borylation, Molecules, 2019, 24(7),
Métodos de producción 3
Condiciones de reacción
1.1 Reagents: Pinacolborane , 4,4′-Bis(1,1-dimethylethyl)-2,2′-bipyridine Solvents: Cyclohexane ; 24 h, 80 °C
Referencia
- Arenes to anilines and aryl ethers by sequential iridium-catalyzed borylation and copper-catalyzed coupling, Organic Letters, 2007, 9(5), 761-764
Métodos de producción 4
Condiciones de reacción
1.1 Catalysts: Bis[(1,2,5,6-η)-1,5-cyclooctadiene]di-μ-methoxydiiridium , 4,4′-Bis(1,1-dimethylethyl)-2,2′-bipyridine Solvents: Cyclohexane ; 4 h, 80 °C
Referencia
- Iridium-Catalyzed Preparation of Silylboranes by Silane Borylation and Their Use in the Catalytic Borylation of Arenes, Organometallics, 2008, 27(22), 6013-6019
Métodos de producción 5
Condiciones de reacción
1.1 Catalysts: Bis[(1,2,5,6-η)-1,5-cyclooctadiene]di-μ-methoxydiiridium , 4,4′-Bis(1,1-dimethylethyl)-2,2′-bipyridine Solvents: Tetrahydrofuran ; 80 °C
Referencia
- Di-μ-methoxobis(1,5-cyclooctadiene)-diiridium(I), e-EROS Encyclopedia of Reagents for Organic Synthesis, 2010, 1, 1-4
Métodos de producción 6
Condiciones de reacción
1.1 Reagents: Oxygen Catalysts: Isopropanol , Chloro[(1,2,5,6-η)-1,5-cyclooctadiene](1,10-phenanthroline-κN1,κN10)iridium Solvents: Heptane ; 1 h, 75 °C
1.2 18 h
1.2 18 h
Referencia
- Understanding the Activation of Air-Stable Ir(COD)(Phen)Cl Precatalyst for C-H Borylation of Aromatics and Heteroaromatics, Organic Letters, 2021, 23(5), 1561-1565
Métodos de producción 7
Condiciones de reacción
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ; rt; 10 min, rt
1.2 overnight, rt
1.2 overnight, rt
Referencia
- Preparation of amino-imidazolone compounds for treating cognitive impairment, Alzheimer's disease, neurodegeneration and dementia, World Intellectual Property Organization, , ,
Métodos de producción 8
Condiciones de reacción
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ; rt; 10 min, rt
1.2 overnight, rt
1.3 Reagents: Ammonium chloride Solvents: Water
1.2 overnight, rt
1.3 Reagents: Ammonium chloride Solvents: Water
Referencia
- Preparation of amino-imidazolines and their use as a medicament for treating cognitive impairment, Alzheimer's disease, neurodegeneration and dementia, World Intellectual Property Organization, , ,
Métodos de producción 9
Condiciones de reacción
1.1 Catalysts: 4,4′-Dimethyl-2,2′-bipyridine (reaction products with poly(isobutylene)) , Polyisobutylene (4,4'-dimethyl-2,2'-bipyridine-terminated) , Bis[(1,2,5,6-η)-1,5-cyclooctadiene]di-μ-methoxydiiridium Solvents: Heptane ; 18 h, 80 °C
Referencia
- Highly active, separable and recyclable bipyridine iridium catalysts for C-H borylation reactions, Catalysis Science & Technology, 2018, 8(1), 124-127
Métodos de producción 10
Condiciones de reacción
1.1 Catalysts: Bis[(1,2,5,6-η)-1,5-cyclooctadiene]di-μ-methoxydiiridium , 4,4′-Bis(1,1-dimethylethyl)-2,2′-bipyridine Solvents: tert-Butyl methyl ether ; 60 min, 80 °C
Referencia
- Microwave-assisted, Ir-catalyzed aromatic C-H borylation, Research on Chemical Intermediates, 2013, 39(4), 1917-1926
Métodos de producción 11
Condiciones de reacción
1.1 Reagents: 4,4′-Bis(1,1-dimethylethyl)-2,2′-bipyridine Catalysts: Bis[(1,2,5,6-η)-1,5-cyclooctadiene]di-μ-methoxydiiridium ; 1 min, rt
1.2 16 h, 80 °C
1.2 16 h, 80 °C
Referencia
- Harnessing C-H Borylation/Deborylation for Selective Deuteration, Synthesis of Boronate Esters, and Late Stage Functionalization, Journal of Organic Chemistry, 2015, 80(16), 8341-8353
Métodos de producción 12
Condiciones de reacción
1.1 Reagents: Potassium acetate Catalysts: Palladium diacetate , 2-(Dicyclohexylphosphino)-2′-methylbiphenyl Solvents: Dimethylformamide ; 5 h, rt → 80 °C
Referencia
- Preparation of benzazine heterocyclic compounds preventing, treating or alleviating RORγt-mediated diseases in patients, China, , ,
Métodos de producción 13
Condiciones de reacción
1.1 Reagents: 4,4′-Bis(1,1-dimethylethyl)-2,2′-bipyridine Catalysts: Bis[(1,2,5,6-η)-1,5-cyclooctadiene]di-μ-methoxydiiridium Solvents: Tetrahydrofuran ; 80 °C
Referencia
- Di--methoxobis(1,5-cyclooctadiene)diiridium(I), e-EROS Encyclopedia of Reagents for Organic Synthesis, 2007, ,
Métodos de producción 14
Condiciones de reacción
Referencia
- Product class 2: chloroarenes, Science of Synthesis, 2007, 31, 79-120
3-Chloro-5-methoxyphenylboronic acid, pinacol ester Raw materials
- 1-Bromo-3-chloro-5-methoxybenzene
- 3-Chloro-5-hydroxyphenylboronic acid, pinacol ester
- Et3SiB(pinacolato)
- Pinacolborane
- 3-Chloroanisole
- Bis(pinacolato)diborane
3-Chloro-5-methoxyphenylboronic acid, pinacol ester Preparation Products
3-Chloro-5-methoxyphenylboronic acid, pinacol ester Proveedores
Amadis Chemical Company Limited
Miembros de la medalla de oro
(CAS:929626-16-4)3-Chloro-5-methoxyphenylboronic acid, pinacol ester
Número de pedido:A859906
Estado del inventario:in Stock
Cantidad:5g/25g/100g
Pureza:99%
Información sobre precios actualizada por última vez:Friday, 30 August 2024 08:21
Precio ($):175.0/872.0/3488.0
Correo electrónico:sales@amadischem.com
3-Chloro-5-methoxyphenylboronic acid, pinacol ester Literatura relevante
-
Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
-
Gang Pan,Yi-jie Bao,Jie Xu,Tao Liu,Cheng Liu,Yan-yan Qiu,Xiao-jing Shi,Hui Yu,Ting-ting Jia,Xia Yuan,Ze-ting Yuan,Yi-jun Cao RSC Adv., 2016,6, 42109-42119
-
3. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
-
Jing Yu,Yu-Qi Lyu,Jiapeng Liu,Mohammed B. Effat,Junxiong Wu J. Mater. Chem. A, 2019,7, 17995-18002
-
Christopher J. Harrison,Kyle J. Berean,Enrico Della Gaspera,Jian Zhen Ou,Richard B. Kaner,Kourosh Kalantar-zadeh,Torben Daeneke Nanoscale, 2016,8, 16276-16283
929626-16-4 (3-Chloro-5-methoxyphenylboronic acid, pinacol ester) Productos relacionados
- 960388-56-1(3-Chloro-5-hydroxyphenylboronic acid, pinacol ester)
- 1218789-45-7(3-Chloro-5-butoxyphenylboronic acid, pinacol ester)
- 1218789-42-4(3-Chloro-5-isopropoxyphenylboronic acid, pinacol ester)
- 1003298-84-7(3-Chloro-4-hydroxy-5-methoxyphenylboronic Acid Pinacol Ester)
- 627525-96-6(2-(4-Chloro-3-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane)
- 1218789-40-2(3-Chloro-5-ethoxyphenylboronic acid, pinacol ester)
- 1218789-44-6(2-[3-chloro-5-(cyclopropylmethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane)
- 1218789-43-5(2-(3-Chloro-5-isobutoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane)
- 1218789-41-3(3-Chloro-5-propoxyphenylboronic acid, pinacol ester)
- 1256360-44-7(3-Chloro-5-(methoxymethoxy)phenylboronic acid, pinacol ester)
Proveedores recomendados
Amadis Chemical Company Limited
(CAS:929626-16-4)3-Chloro-5-methoxyphenylboronic acid, pinacol ester
Pureza:99%/99%/99%
Cantidad:5g/25g/100g
Precio ($):175.0/872.0/3488.0